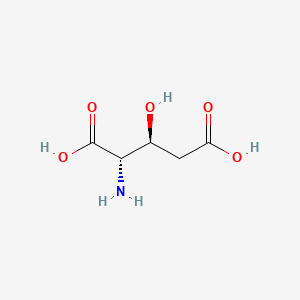

(S)-3-hydroxy-L-glutamic acid

CAS No.:

Cat. No.: VC3680071

Molecular Formula:

Molecular Weight: 131.13

* For research use only. Not for human or veterinary use.

Specification

| Molecular Weight | 131.13 |

|---|---|

| IUPAC Name | (2S,3S)-2-amino-3-hydroxypentanedioic acid |

| Standard InChI | InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |

| SMILES | C(C(C(C(=O)O)N)O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

(S)-3-hydroxy-L-glutamic acid belongs to the family of hydroxyglutamic acids, which are derivatives of glutamic acid containing an additional hydroxyl group. It has the molecular formula C₅H₉NO₅ and a molecular weight of 163.13 g/mol, identical to its stereoisomer (R)-3-hydroxy-L-glutamic acid. The compound contains two carboxylic acid groups (one at each end of its carbon chain), an amino group at the alpha position (C-2), and a hydroxyl group at the beta position (C-3) with S stereochemistry.

The presence of the hydroxyl group significantly alters the compound's properties compared to unmodified glutamic acid, as it can function as both a hydrogen bond donor and acceptor, enhancing its potential for complex molecular interactions . This structural feature is particularly important for the compound's biological activity and receptor binding characteristics.

Stereochemistry and Configuration

The stereochemical configuration of (S)-3-hydroxy-L-glutamic acid is defined by the arrangement of substituents at two chiral centers:

-

The L-configuration at the C-2 (alpha) position, which is common to naturally occurring amino acids

-

The S-configuration at the C-3 (beta) position, where the hydroxyl group is located

This specific stereochemical arrangement distinguishes (S)-3-hydroxy-L-glutamic acid from its diastereomer, (R)-3-hydroxy-L-glutamic acid, which has the R-configuration at C-3. In scientific literature, (S)-3-hydroxy-L-glutamic acid is sometimes referred to by the designation (2S,3S)-2-amino-3-hydroxypentanedioic acid, which precisely describes its stereochemical configuration.

Comparative Analysis with Related Compounds

The following table presents a comparison between (S)-3-hydroxy-L-glutamic acid and its R-isomer counterpart:

| Property | (S)-3-hydroxy-L-glutamic acid | (R)-3-hydroxy-L-glutamic acid |

|---|---|---|

| Molecular Formula | C₅H₉NO₅ | C₅H₉NO₅ |

| Molecular Weight | 163.13 g/mol | 163.13 g/mol |

| Stereochemistry | (2S,3S) | (2S,3R) |

| IUPAC Name | (2S,3S)-2-amino-3-hydroxypentanedioic acid | (2S,3R)-2-amino-3-hydroxypentanedioic acid |

| Standard InChI | Not fully provided in sources | InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |

| InChIKey | Not fully provided in sources | LKZIEAUIOCGXBY-FONMRSAGSA-N |

| Isomeric SMILES | Not fully provided in sources | C(C@HO)C(=O)O |

While these compounds share identical molecular formulas and weights, their different stereochemistries lead to distinct biological activities and receptor interactions.

Synthesis Methods

L-Malic Acid-Based Synthesis

One important synthetic route to (S)-3-hydroxy-L-glutamic acid utilizes L-malic acid as the starting material. This approach leverages the inherent stereochemistry of L-malic acid to establish the desired stereochemical configuration in the target molecule.

The synthesis typically proceeds through the following key steps:

-

Formation of (S)-acetoxypyrrolidin-2,5-dione (compound 51) from L-malic acid

-

Careful reduction followed by immediate acetylation to produce compound 52

-

Reaction with furan to yield a separable mixture of diastereomers (compounds 53)

-

Ozone treatment to degrade the furan ring to a carboxyl group

-

Esterification with diazomethane to give methyl (2S,3S)-3-acetoxypyroglutamate (compound 54)

-

Acid treatment to yield (2S,3S)-3-hydroxy-L-glutamic acid (compound 2) as the hydrochloride

This synthetic approach is valuable for producing (S)-3-hydroxy-L-glutamic acid with high stereochemical purity, as the steric hindrance of the acetoxy substituent controls the formation of the desired stereoisomer during the reaction with furan .

D-Glucose-Based Synthesis

Another significant approach for synthesizing (S)-3-hydroxy-L-glutamic acid utilizes D-glucose as the starting material. This method is particularly advantageous due to the inexpensive nature of D-glucose and the ability to exploit its inherent stereochemistry to establish the desired stereochemical centers in the target molecule.

The D-glucose-based synthesis typically involves:

-

Transformation of D-glucose into suitable intermediates through a series of protection/deprotection steps

-

Conversion to azido intermediates that serve as masked amino acid precursors

-

Oxidative transformations to establish the required carboxylic acid functionalities

-

Strategic deprotection steps to reveal the final (S)-3-hydroxy-L-glutamic acid structure

One specific approach begins with the transformation of protected D-glucose derivatives to azido intermediates, followed by oxidation, homologation, and deprotection steps to yield the target compound. This method has been successfully applied to the synthesis of β-hydroxy derivatives of L-glutamic acid with controlled stereochemistry .

Protecting Group Strategies

The synthesis of (S)-3-hydroxy-L-glutamic acid requires careful consideration of protecting group strategies to manage the multiple functional groups present in both the starting materials and intermediates. Various protecting groups have been employed, including:

-

Acetyl groups for hydroxyl protection

-

Benzyl esters for carboxylic acid protection (removable by hydrogenolysis)

-

Allyl esters as orthogonal carboxylic acid protecting groups

The choice of protecting groups significantly impacts the success of the synthesis, as demonstrated in comparative studies of different protecting group strategies for related hydroxy amino acids . These strategies are crucial for selectively manipulating specific functional groups while maintaining the integrity of others throughout the multistep synthetic process.

Biological Significance

Receptor Interactions and Neurotransmission

Glutamic acid is widely recognized for its role as a neurotransmitter in the central nervous system, and its derivatives, including (S)-3-hydroxy-L-glutamic acid, have been studied for their interactions with glutamate receptors . The stereochemistry of these compounds significantly influences their receptor binding properties and biological activities.

Research has shown that hydroxyglutamic acids can interact with various glutamate receptor subtypes, including:

-

Metabotropic glutamate receptors (mGluRs)

-

Ionotropic glutamate receptors, such as AMPA and NMDA receptors

For example, while some hydroxyglutamic acid isomers (such as (2S,4S)-3) have demonstrated similar potency at mGlu1aR and mGlu8aR as L-glutamic acid, their affinity for AMPA and NMDA receptors was low . The specific biological activity profile of (S)-3-hydroxy-L-glutamic acid is determined by its unique stereochemical configuration, which influences its interaction with receptor binding sites.

Interactions with Excitatory Amino Acid Transporters

Excitatory amino acid transporters (EAATs) play crucial roles in regulating glutamatergic neurotransmission by removing glutamate from the synaptic cleft. Hydroxyglutamic acids have been found to interact with these transporters to varying degrees .

Research Applications

Tools for Receptor Studies

(S)-3-hydroxy-L-glutamic acid and related compounds serve as valuable tools for studying glutamate receptors and understanding structure-activity relationships. Their defined stereochemistry and modified structure compared to glutamic acid make them useful for:

-

Probing receptor binding sites

-

Elucidating molecular determinants of receptor selectivity

-

Developing selective ligands for specific receptor subtypes

-

Investigating the physiological roles of different glutamate receptor populations

These applications contribute to our fundamental understanding of glutamatergic neurotransmission and its role in normal brain function and disease states.

Biochemical and Structural Studies

The availability of synthetic methods for producing (S)-3-hydroxy-L-glutamic acid has facilitated its use in various biochemical and structural studies. Researchers employ such compounds to investigate:

-

Protein-ligand interactions

-

Enzyme mechanisms

-

Metabolic pathways

-

Structure-activity relationships

-

Development of novel analytical methods

These studies contribute to our understanding of fundamental biological processes and provide insights that may guide the development of new therapeutic approaches.

Analytical Methods

Detection and Quantification Techniques

The analysis of (S)-3-hydroxy-L-glutamic acid typically employs sophisticated analytical techniques to ensure accurate identification and quantification. Common methods include:

-

Ion-exchange chromatography coupled with post-column derivatization

-

High-performance liquid chromatography (HPLC)

-

Mass spectrometry

-

Nuclear magnetic resonance (NMR) spectroscopy

These analytical approaches allow for the separation of various glutamic acid derivatives and the determination of their concentrations in complex biological samples. The selection of appropriate analytical methods is crucial for accurate characterization and quantification of (S)-3-hydroxy-L-glutamic acid in research and clinical settings.

Structural Characterization

Structural characterization of (S)-3-hydroxy-L-glutamic acid and confirmation of its stereochemistry often involve a combination of techniques:

-

NMR spectroscopy provides detailed information about the compound's molecular structure and stereochemical configuration

-

X-ray crystallography offers precise three-dimensional structural data when crystalline samples are available

-

Circular dichroism (CD) spectroscopy helps determine optical purity and absolute configuration

-

Vibrational spectroscopy (IR, Raman) provides complementary structural information

These methods collectively enable comprehensive characterization of (S)-3-hydroxy-L-glutamic acid, ensuring its identity and purity for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume